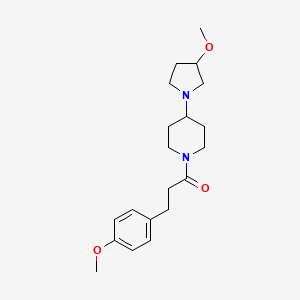![molecular formula C12H13BrO2 B2773214 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid CAS No. 1707367-76-7](/img/structure/B2773214.png)
2-[1-(4-Bromophenyl)cyclobutyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[1-(4-Bromophenyl)cyclobutyl]acetic acid” is an organic compound with the molecular formula C12H13BrO2 . It has a molecular weight of 269.13 . The compound is also known as "(4-Bromo-phenyl)-cyclobutyl-acetic acid" .
Molecular Structure Analysis
The molecular structure of “2-[1-(4-Bromophenyl)cyclobutyl]acetic acid” consists of a cyclobutyl ring attached to a bromophenyl group and an acetic acid group . The InChI code for this compound is 1S/C12H13BrO2/c13-10-6-4-9 (5-7-10)11 (12 (14)15)8-2-1-3-8/h4-8,11H,1-3H2, (H,14,15) .Physical And Chemical Properties Analysis
The boiling point of “2-[1-(4-Bromophenyl)cyclobutyl]acetic acid” is predicted to be 385.5±25.0 °C, and its density is predicted to be 1.478±0.06 g/cm3 . The pKa value is predicted to be 4.72±0.10 .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling Reagents
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of chemically differentiated fragments using palladium catalysts. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Organoboron reagents play a crucial role in this process, and 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid is one such reagent. Its environmentally benign nature and rapid transmetalation with palladium complexes contribute to its widespread use .
Agrochemicals and Crop Protection
The cyclobutyl motif in 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid may contribute to its bioactivity. Researchers explore its potential as an agrochemical, such as a herbicide or plant growth regulator. Understanding its mode of action could lead to the development of environmentally friendly crop protection agents.
These applications highlight the versatility and significance of 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid in scientific research. If you need further details or additional applications, feel free to ask
Propiedades
IUPAC Name |
2-[1-(4-bromophenyl)cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-4-2-9(3-5-10)12(6-1-7-12)8-11(14)15/h2-5H,1,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDSWKXCOSCJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]thiazole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2773131.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2773133.png)
![N'-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide](/img/structure/B2773134.png)
![N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide](/img/structure/B2773137.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2773142.png)
![N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2773143.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2773146.png)


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide](/img/structure/B2773151.png)

![N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2773154.png)